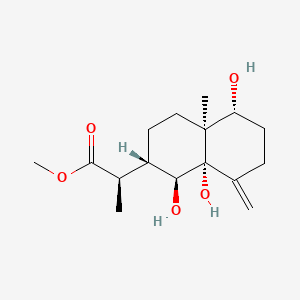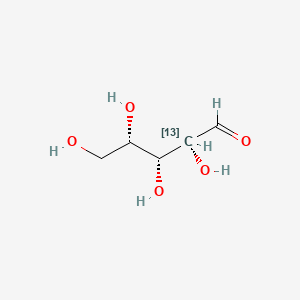
L-(+)-Lyxose-13C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-(+)-Lyxose-13C is a labeled form of lyxose, a rare sugar that is part of the aldopentose family The “13C” denotes that the compound contains a carbon-13 isotope, which is a stable isotope used in various scientific applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-(+)-Lyxose-13C typically involves the incorporation of the carbon-13 isotope into the sugar molecule. One common method is the chemical synthesis starting from labeled glucose or other precursors. The process involves multiple steps, including protection and deprotection of hydroxyl groups, selective oxidation, and reduction reactions to achieve the desired configuration and labeling.
Industrial Production Methods
Industrial production of this compound is less common due to its specialized use. it can be produced on a larger scale using biotechnological methods, such as fermentation with genetically modified microorganisms that incorporate the carbon-13 isotope into the sugar during their metabolic processes.
Analyse Des Réactions Chimiques
Types of Reactions
L-(+)-Lyxose-13C can undergo various chemical reactions, including:
Oxidation: Conversion to lyxonic acid using oxidizing agents like nitric acid.
Reduction: Reduction to lyxitol using reducing agents such as sodium borohydride.
Substitution: Formation of glycosides through reaction with alcohols in the presence of acid catalysts.
Common Reagents and Conditions
Oxidation: Nitric acid, room temperature.
Reduction: Sodium borohydride, methanol, room temperature.
Substitution: Alcohols (e.g., methanol, ethanol), acid catalysts (e.g., hydrochloric acid), reflux conditions.
Major Products
Oxidation: Lyxonic acid.
Reduction: Lyxitol.
Substitution: Various glycosides depending on the alcohol used.
Applications De Recherche Scientifique
L-(+)-Lyxose-13C has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand carbohydrate metabolism and pathways.
Biology: Employed in labeling experiments to track the incorporation and utilization of sugars in biological systems.
Medicine: Potential use in diagnostic imaging and as a precursor for the synthesis of labeled pharmaceuticals.
Industry: Utilized in the production of labeled compounds for research and development purposes.
Mécanisme D'action
The mechanism of action of L-(+)-Lyxose-13C primarily involves its role as a labeled sugar in metabolic studies. The carbon-13 isotope allows researchers to trace the metabolic pathways and interactions of lyxose within biological systems. This helps in understanding the molecular targets and pathways involved in carbohydrate metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
D-(+)-Glucose-13C: Another labeled sugar used in metabolic studies.
D-(+)-Galactose-13C: Used for tracing galactose metabolism.
D-(+)-Mannose-13C: Employed in studies of mannose utilization.
Uniqueness
L-(+)-Lyxose-13C is unique due to its specific configuration and the presence of the carbon-13 isotope. This makes it particularly valuable for studying the metabolism of rare sugars and their roles in various biological processes. Its rarity and specific labeling also make it a crucial tool in specialized research applications.
Propriétés
Formule moléculaire |
C5H10O5 |
|---|---|
Poids moléculaire |
151.12 g/mol |
Nom IUPAC |
(2R,3R,4S)-2,3,4,5-tetrahydroxy(213C)pentanal |
InChI |
InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4-,5-/m0/s1/i3+1 |
Clé InChI |
PYMYPHUHKUWMLA-KGBHNQHQSA-N |
SMILES isomérique |
C([C@@H]([C@H]([13C@H](C=O)O)O)O)O |
SMILES canonique |
C(C(C(C(C=O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


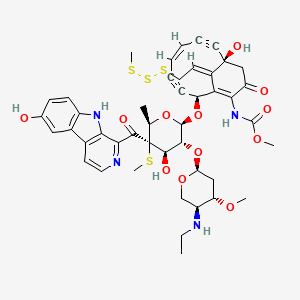




![(3P)-4-[4-(hydroxymethyl)phenyl]-3-(2H-tetrazol-5-yl)pyridine-2-sulfonamide](/img/structure/B12407087.png)
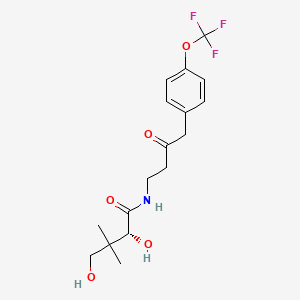
![N-[(2R,4S)-5-hydrazinyl-1-(4-hydroxyphenyl)-4-methyl-5-oxopentan-2-yl]-2-[(1R,3R)-4-methyl-3-[[(2S,3S)-3-methyl-2-[[(2R)-1-methylpiperidine-2-carbonyl]amino]pentanoyl]-propylamino]-1-propoxypentyl]-1,3-thiazole-4-carboxamide](/img/structure/B12407095.png)
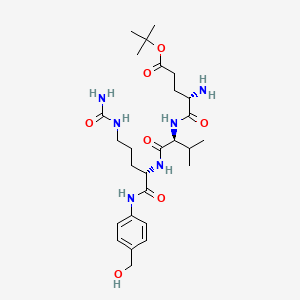
![[2-[7-(Dimethylamino)heptylsulfanyl]-6-propan-2-ylpyridin-3-yl]-thiophen-2-ylmethanone](/img/structure/B12407104.png)



